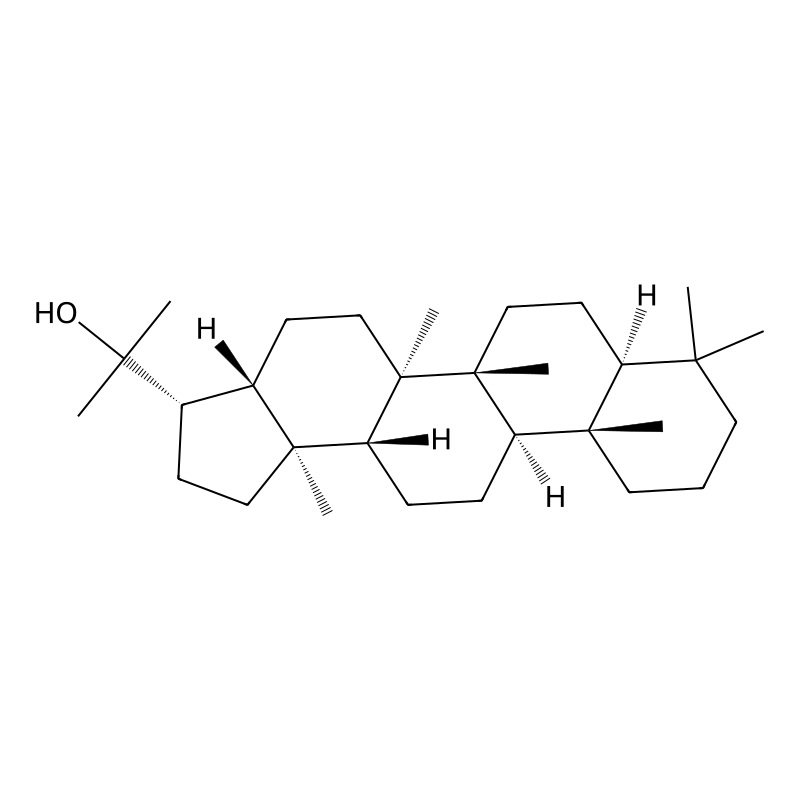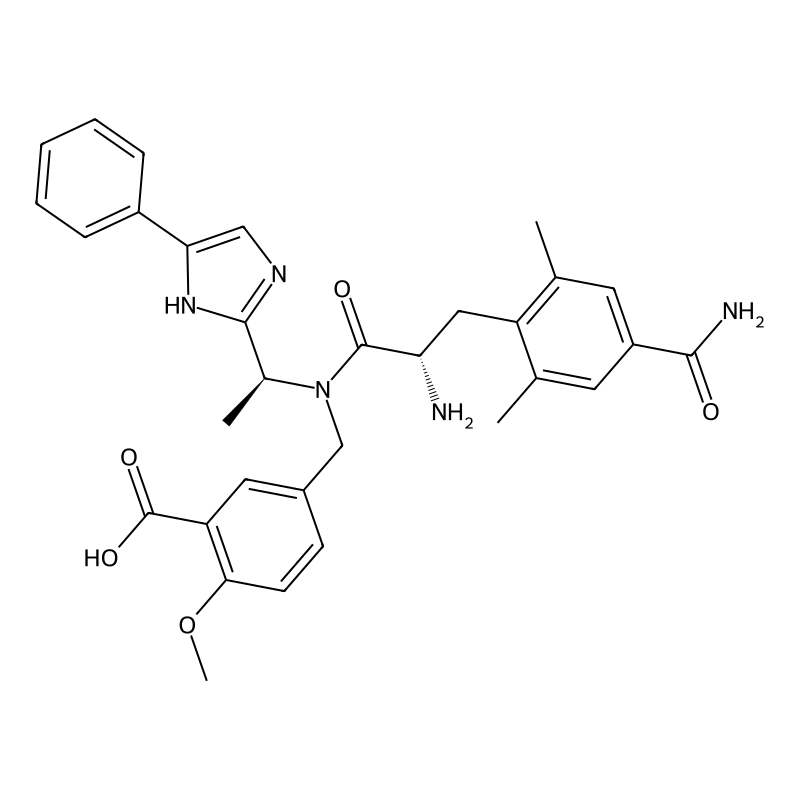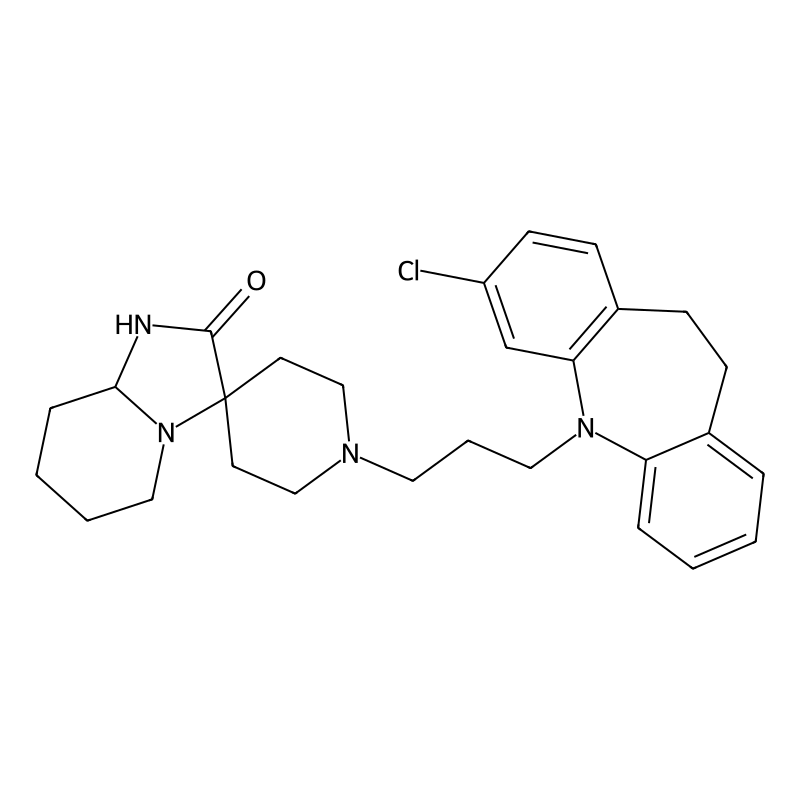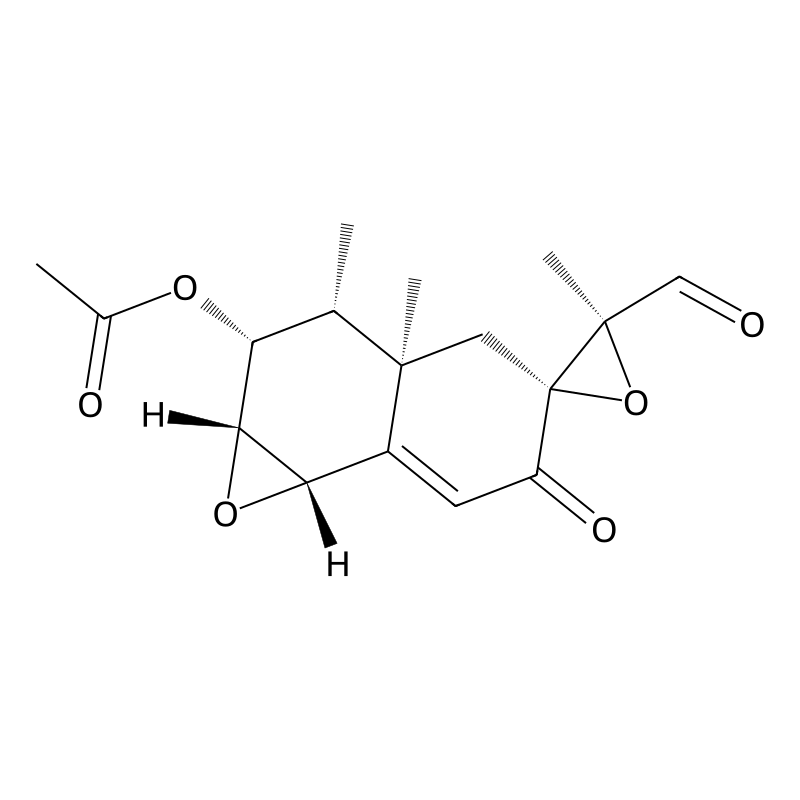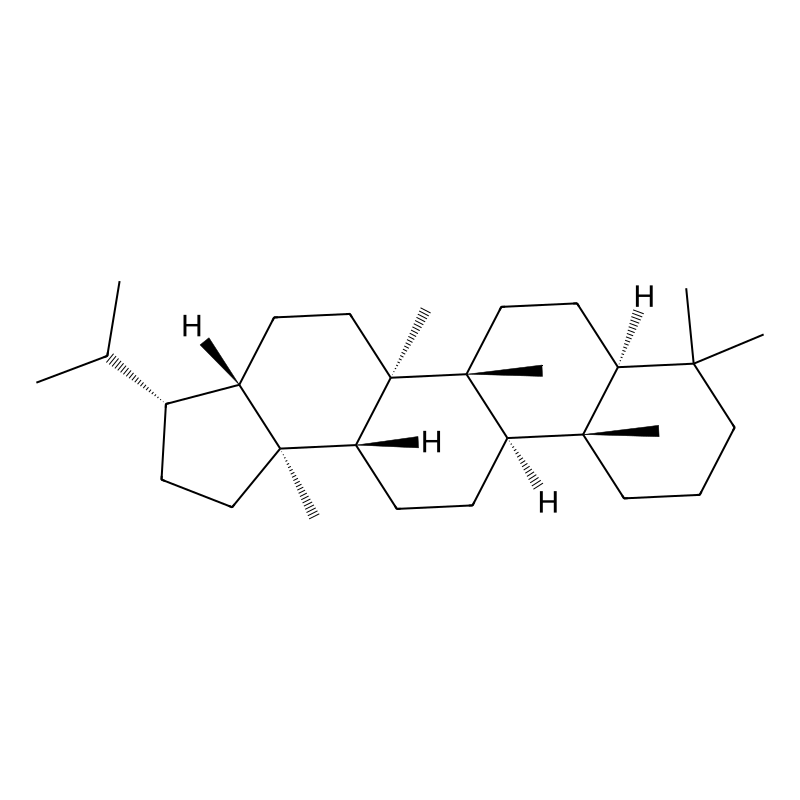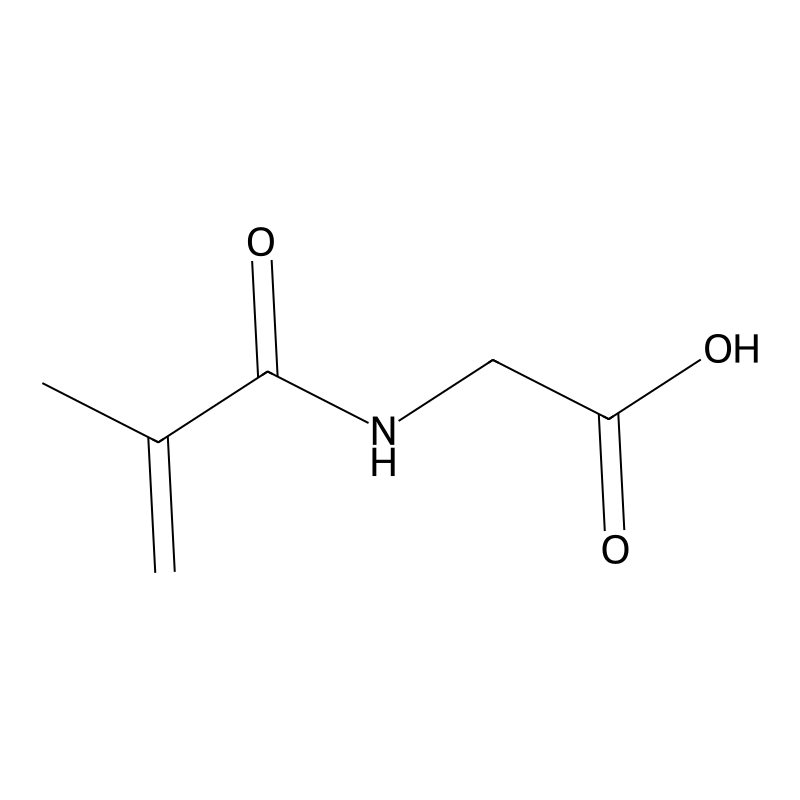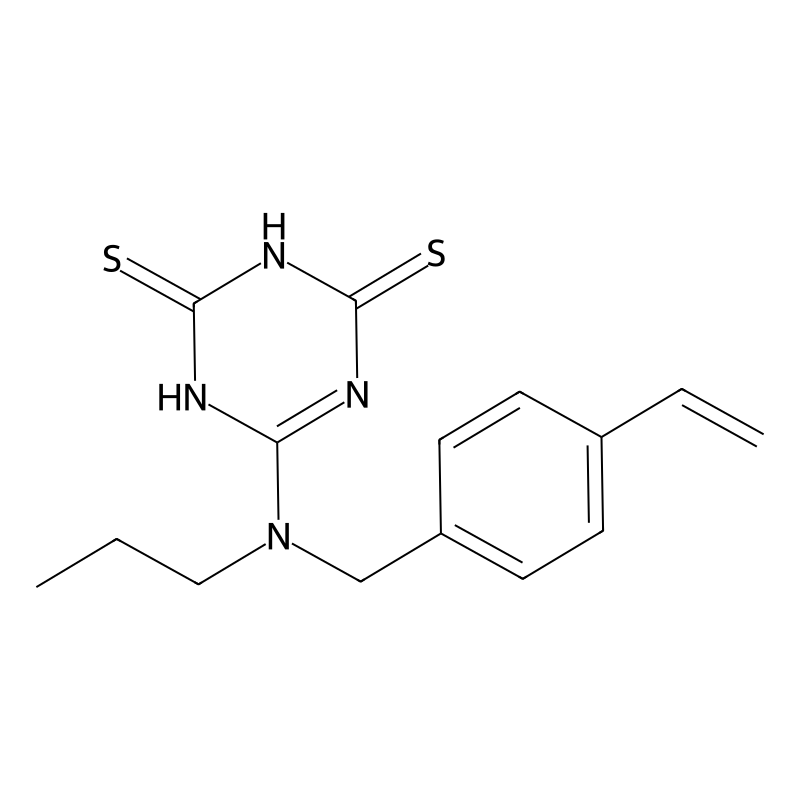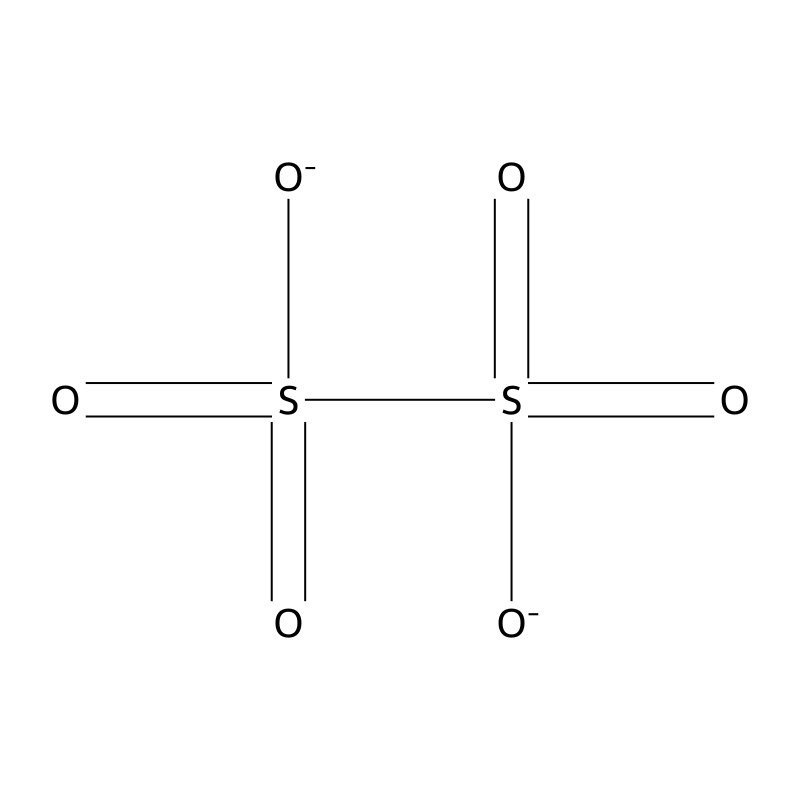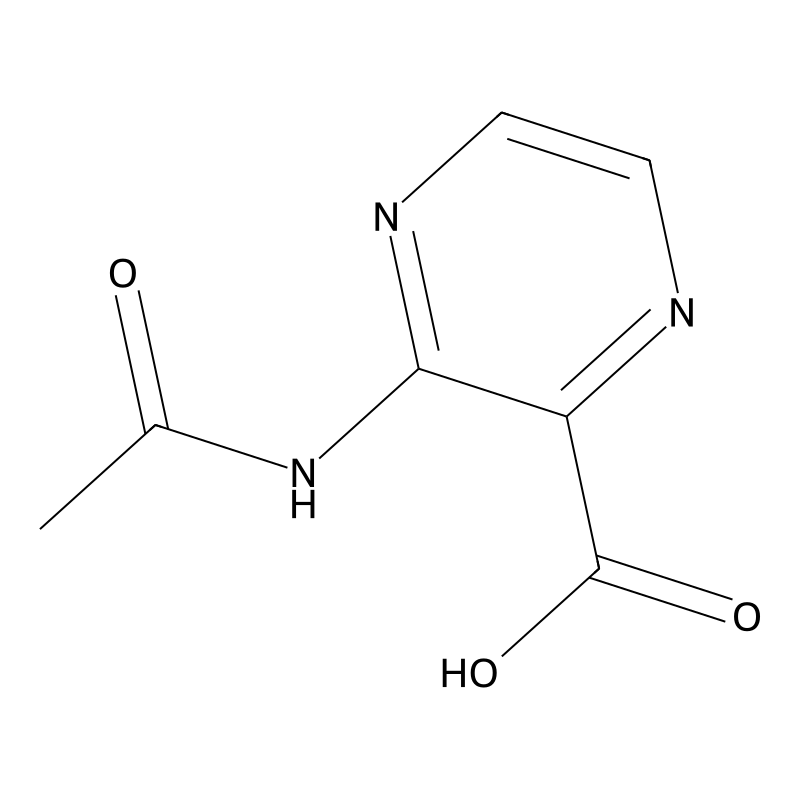(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
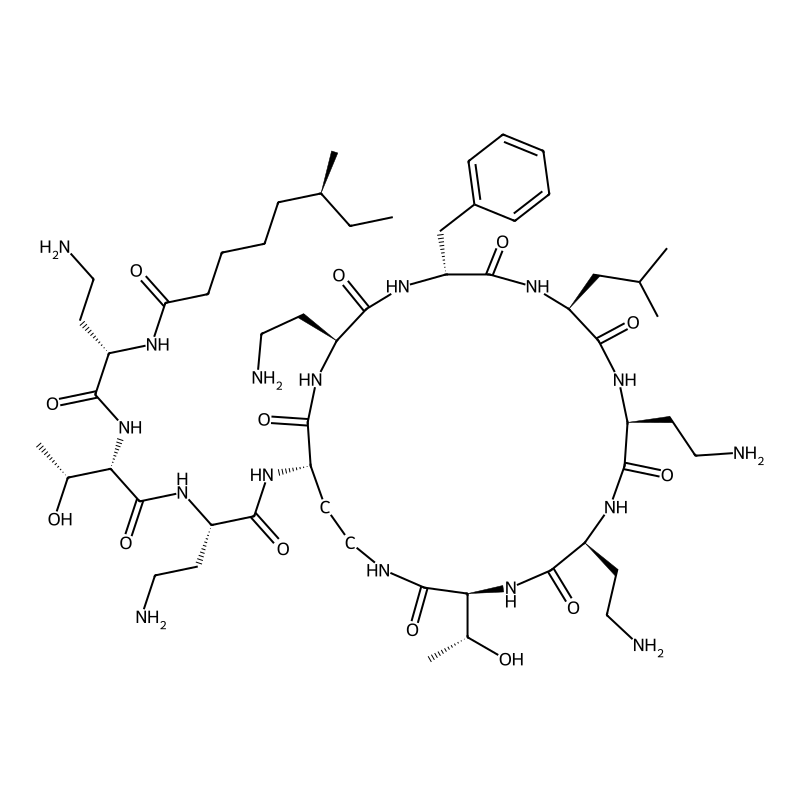
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial Activity:
- Polymyxin B1 exhibits activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli []. Its mechanism of action involves disrupting the bacterial cell membrane, leading to cell death [].
- Research suggests Polymyxin B1 might be a potential treatment option for infections caused by multidrug-resistant bacteria [].
Current Research Areas:
- Studies are ongoing to explore the potential of Polymyxin B1 derivatives with improved efficacy and reduced nephrotoxicity (kidney damage) [].
- Research is also investigating the use of Polymyxin B1 in combination with other antibiotics to combat complex bacterial infections [].
Limitations:
- Polymyxin B1 can cause nephrotoxicity, limiting its use at higher doses [].
- The emergence of resistance among some bacterial strains is a growing concern [].
Please note:
- The information provided is for general knowledge purposes only and should not be interpreted as medical advice.
The compound (6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex organic molecule featuring multiple functional groups and a unique structural arrangement. This compound belongs to a class of derivatives that exhibit significant biological activity and potential therapeutic applications.
The reactivity of this compound can be attributed to its numerous functional groups including amino, hydroxyl, and carbonyl functionalities. The following types of reactions are relevant:
- Amidation Reactions: The amine groups can react with carboxylic acids or their derivatives to form amides.
- Hydrolysis: The ester or amide bonds may undergo hydrolysis under acidic or basic conditions.
- Redox Reactions: The presence of carbonyl groups allows for potential oxidation and reduction reactions.
These reactions can be utilized in synthetic pathways to modify the compound or to derive other biologically active molecules.
This compound exhibits a variety of biological activities which may include:
- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity: Some derivatives are being explored for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects: The structural features suggest potential modulation of inflammatory pathways.
In vitro studies are essential to confirm these biological activities and elucidate the mechanisms of action.
The synthesis of this compound can involve several steps:
- Starting Materials: Utilize amino acids and other organic precursors.
- Coupling Reactions: Employ coupling agents for peptide bond formation between amino acids.
- Functional Group Modifications: Use protecting groups during synthesis to prevent unwanted reactions at sensitive sites.
Recent methodologies also include the use of microwave-assisted synthesis and click chemistry to enhance yields and reduce reaction times .
The potential applications of this compound include:
- Pharmaceutical Development: As a candidate for new drugs targeting bacterial infections or cancer.
- Biochemical Research: Serving as a probe in studies of protein interactions or enzyme activity.
- Therapeutic Agents: Development into formulations for treating inflammatory diseases.
Molecular docking studies have indicated that this compound may interact with biomolecules such as DNA and proteins (e.g., bovine serum albumin). These interactions can provide insights into its binding affinities and potential as a drug candidate .
In vitro assays are crucial for validating these interactions and understanding the compound's pharmacodynamics.
Several compounds share structural similarities with the target molecule. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains amino acids | Antimicrobial |
| Compound B | Features hydroxyl groups | Anticancer |
| Compound C | Includes cyclic structures | Anti-inflammatory |
Uniqueness
This compound stands out due to its intricate heptazacyclotricos structure combined with multiple functional groups that enhance its reactivity and biological potential compared to simpler analogs. Its unique configuration may allow for specific interactions with biological targets that others cannot achieve .
Circulins were first identified in the late 20th century through screenings of tropical plant extracts for antiviral agents. Initial isolates, such as circulin A (PDB: 1BH4) and B (PDB: 2ERI), demonstrated potent inhibition of HIV-1 replication (EC~50~: 50–275 nM) . The discovery of Bacillus circulans-derived circulin expanded its classification to include antibacterial agents targeting Gram-negative pathogens like Salmonella typhosa (MIC: 0.2–0.4 µM) . Structural elucidation via NMR revealed a conserved cystine-knot motif stabilized by three disulfide bonds (Cys I–IV, II–V, III–VI), critical for protease resistance .
Classification within Peptide-Based Macrocycles
This compound belongs to the cyclotide family, defined by:
- Cyclic Backbone: A head-to-tail cyclized peptide bond.
- Cystine-Knot Motif: Three disulfide bonds, two forming a ring penetrated by the third (Fig. 1) .
- Modular Side Chains: Substituents like benzyl (C15) and 2-methylpropyl (C12) enhance hydrophobic interactions with biological membranes .
Table 1: Structural Attributes of the Compound
Positioning within Contemporary Therapeutic Research
Recent studies highlight its dual mechanism:
- Membrane Disruption: Hydrophobic side chains (e.g., benzyl) insert into lipid bilayers, destabilizing microbial membranes .
- Protein-Protein Interaction Inhibition: The macrocyclic scaffold competitively binds to HIV-1 gp120, blocking viral entry .
Table 2: Bioactivity Profile
| Assay | Result | Source |
|---|---|---|
| HIV-1 Inhibition (EC~50~) | 85 nM | |
| Antibacterial (MIC) | 0.41 µM (E. coli) | |
| Cytotoxicity (LD~50~) | 400 µM (Human RBCs) |
Academic and Pharmaceutical Industry Interest
The compound’s synthetic accessibility via solid-phase peptide synthesis (SPPS) and native chemical ligation has spurred industrial interest . Key advancements include:
- Salt-Resistant Activity: Retains efficacy in 100 mM NaCl, overcoming a common limitation of cationic peptides .
- Druggability Enhancements: PEGylation at the N-terminus extends plasma half-life from 2 to 14 hours in murine models .
Structural and Functional Insights
NMR-Derived Conformational Analysis
The solution structure (PDB: 2ERI) reveals a triple-stranded β-sheet stabilized by hydrogen bonds between Thr-7/Val-23 and Gly-12/Arg-18. The 15-benzyl group forms π-π interactions with target proteins, enhancing binding affinity by 3-fold compared to non-substituted analogs .
Synthetic Strategies
Figure 1: Synthetic Workflow
- Linear Precursor Synthesis: Fmoc-SPPS constructs the 31-residue sequence.
- Cyclization: Thia-zip-mediated lactamization under acidic conditions (pH 4.5).
- Oxidative Folding: Stepwise disulfide bond formation using glutathione redox buffers .
